4-(2,3-Dihydrobenzofuran-5-yl)butan-1-ol
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Overview
Description
4-(2,3-Dihydrobenzofuran-5-yl)butan-1-ol is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The structure of this compound consists of a benzofuran ring fused with a butanol chain, making it a unique and versatile compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dihydrobenzofuran-5-yl)butan-1-ol can be achieved through several synthetic routes. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions, followed by the addition of a butanol chain . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .
Industrial Production Methods
Industrial production of this compound typically involves bulk custom synthesis and procurement. Companies like ChemScene provide this compound in bulk quantities, ensuring high purity and consistency for various applications .
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dihydrobenzofuran-5-yl)butan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include oxidized derivatives like ketones and aldehydes, reduced derivatives, and substituted benzofuran compounds with various functional groups .
Scientific Research Applications
4-(2,3-Dihydrobenzofuran-5-yl)butan-1-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex benzofuran derivatives.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,3-Dihydrobenzofuran-5-yl)butan-1-ol involves its interaction with various molecular targets and pathways. The benzofuran ring structure allows it to interact with specific enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or bacterial growth .
Comparison with Similar Compounds
4-(2,3-Dihydrobenzofuran-5-yl)butan-1-ol can be compared with other benzofuran derivatives, such as:
2,3-Dihydrobenzofuran: A simpler structure with similar biological activities but less complex applications.
Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone: A more complex derivative with potent anticancer activity.
5-Benzofuranbutanol, 2,3-dihydro-: Another similar compound with slight structural variations but comparable biological activities.
The uniqueness of this compound lies in its specific structure, which provides a balance between complexity and versatility, making it suitable for a wide range of applications.
Biological Activity
4-(2,3-Dihydrobenzofuran-5-yl)butan-1-ol is an organic compound that combines a dihydrobenzofuran moiety with a butanol chain. This unique structure positions it as a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its therapeutic potential, interaction with biological receptors, and comparisons with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₆O₂, with a molecular weight of 192.26 g/mol. The compound features a butanol moiety linked to a bicyclic dihydrobenzofuran ring, which enhances its solubility and potential interactions with various biological systems.
1. Anti-inflammatory Effects
Research indicates that compounds related to 2,3-dihydrobenzofuran derivatives exhibit significant anti-inflammatory properties. For instance, studies have shown that these compounds can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) in activated microglial cells . This suggests that this compound may also possess similar anti-inflammatory effects.
2. Pain Management
The therapeutic potential of this compound extends to pain management. It has been reported that related compounds can reverse neuropathic pain without affecting locomotor behavior, highlighting their suitability for therapeutic applications in pain relief. This characteristic could position this compound as a candidate for further research in pain management therapies.
3. Interaction with Receptors
Studies on similar dihydrobenzofuran derivatives suggest that they may interact effectively with cannabinoid receptors, which are crucial for modulating pain and inflammation pathways. Understanding these interactions is essential for developing drugs targeting specific biological pathways.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
2,3-Dihydrobenzofuran | Basic benzofuran structure | Found in many natural products |
4-(2,3-Dihydrobenzo[b]furan)butan-1-one | Similar but contains a carbonyl group | Potentially more reactive due to carbonyl |
7-Methoxy-2,3-dihydrobenzofuran | Methoxy substitution on the benzofuran ring | Increased lipophilicity |
4-(2-Methylbenzofuran)butan-1-ol | Methyl group substitution | Altered sterics may affect biological activity |
The hydroxyl group in this compound enhances its solubility and potential interactions compared to other derivatives.
Case Studies and Research Findings
Several studies have focused on the biological activities of benzofuran derivatives, providing insights into their potential applications:
- Antitumor Activity : Some benzofuran derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. For example, certain derivatives inhibited leukemia cell growth at concentrations as low as 7×10−6 M .
- Inhibition of Enzymatic Activity : Research has shown that related compounds can inhibit enzymes involved in inflammatory processes. For instance, specific benzofurans were reported to inhibit cyclooxygenase and lipoxygenase activities effectively .
Properties
Molecular Formula |
C12H16O2 |
---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
4-(2,3-dihydro-1-benzofuran-5-yl)butan-1-ol |
InChI |
InChI=1S/C12H16O2/c13-7-2-1-3-10-4-5-12-11(9-10)6-8-14-12/h4-5,9,13H,1-3,6-8H2 |
InChI Key |
LKHAXEYDJIURCL-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CCCCO |
Origin of Product |
United States |
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